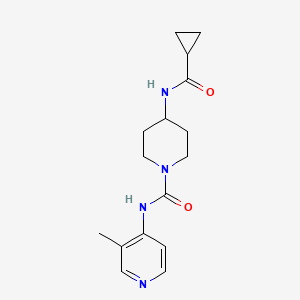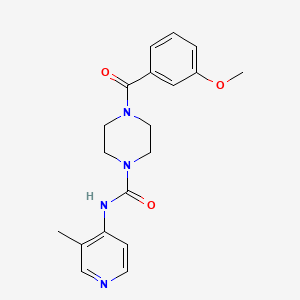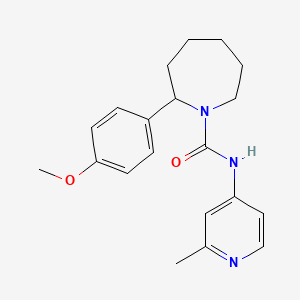![molecular formula C19H21ClN4O2 B7056596 4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7056596.png)
4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a common scaffold in drug design, linked to a chlorophenyl group and a pyridine moiety, which may contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide typically involves multiple steps:
-
Formation of the Chlorophenyl Acetyl Intermediate
Starting Material: 2-chlorobenzoyl chloride.
Reaction: The 2-chlorobenzoyl chloride is reacted with an appropriate acetylating agent under basic conditions to form the 2-(2-chlorophenyl)acetyl intermediate.
-
Piperazine Derivative Formation
Starting Material: Piperazine.
Reaction: The piperazine is reacted with the 2-(2-chlorophenyl)acetyl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
-
Coupling with Pyridine Moiety
Starting Material: 3-methyl-4-aminopyridine.
Reaction: The piperazine derivative is coupled with 3-methyl-4-aminopyridine using a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyridine moiety.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction reactions can target the carbonyl group in the acetyl moiety.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Substitution
- The chlorophenyl group can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or ketone functionalities.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with metals for catalysis or material science applications.
Biology
Receptor Binding Studies: Due to its structural features, the compound may interact with various biological receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s piperazine and pyridine moieties are common in pharmacologically active molecules, suggesting potential as a lead compound in drug discovery for conditions like anxiety, depression, or neurological disorders.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The exact mechanism of action for 4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may:
Bind to Receptors: Interact with neurotransmitter receptors in the brain, modulating their activity.
Inhibit Enzymes: Act as inhibitors for enzymes involved in metabolic pathways.
Modulate Ion Channels: Affect ion channel function, altering cellular excitability.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-chlorophenyl)acetyl]piperazine-1-carboxamide: Lacks the pyridine moiety, potentially altering its biological activity.
N-(3-methylpyridin-4-yl)piperazine-1-carboxamide: Lacks the chlorophenyl acetyl group, which may affect its receptor binding properties.
Uniqueness
- The combination of the chlorophenyl, acetyl, piperazine, and pyridine moieties in 4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide provides a unique structural framework that may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-14-13-21-7-6-17(14)22-19(26)24-10-8-23(9-11-24)18(25)12-15-4-2-3-5-16(15)20/h2-7,13H,8-12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPVNMGXHKOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B7056517.png)
![3-[2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7056525.png)
![(3aR,7aS)-5-(4-bromo-1-methylpyrrole-2-carbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B7056534.png)
![4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide](/img/structure/B7056536.png)


![4-[(4-cyanophenyl)methyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7056563.png)

![(2R,3S)-4-[2-(2-cyanophenoxy)acetyl]-2-methylmorpholine-3-carboxamide](/img/structure/B7056573.png)
![1-(3-Methylpyridin-4-yl)-3-[2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]urea](/img/structure/B7056583.png)
![N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide](/img/structure/B7056604.png)
![1-[5-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1-methylpyrrol-3-yl]ethanone](/img/structure/B7056626.png)
![(5-Fluoro-2-methoxyphenyl)-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7056628.png)
![1-[1-[2-(Methoxymethyl)-6-methylmorpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7056635.png)
